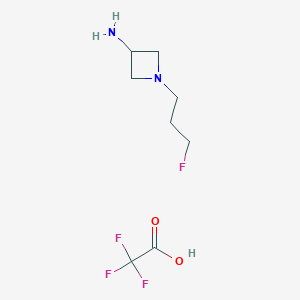
1-(3-Fluoropropyl)azetidin-3-amine 2,2,2-trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Fluoropropyl)azetidin-3-amine 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C8H14F4N2O2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is often used in various scientific research applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoropropyl)azetidin-3-amine 2,2,2-trifluoroacetate typically involves the reaction of azetidine with 3-fluoropropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then treated with trifluoroacetic acid to obtain the trifluoroacetate salt[2][2].
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis[2][2].
化学反応の分析
Types of Reactions
1-(3-Fluoropropyl)azetidin-3-amine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
科学的研究の応用
1-(3-Fluoropropyl)azetidin-3-amine 2,2,2-trifluoroacetate is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Fluoropropyl)azetidin-3-amine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
1-(2,2,2-Trifluoroethyl)azetidin-3-amine: Similar in structure but with different substituents.
1-(3-Fluoropropyl)azetidin-3-amine bis(2,2,2-trifluoroacetate): A related compound with a different trifluoroacetate configuration.
Uniqueness
1-(3-Fluoropropyl)azetidin-3-amine 2,2,2-trifluoroacetate is unique due to its specific combination of fluorine and trifluoroacetate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
特性
分子式 |
C8H14F4N2O2 |
|---|---|
分子量 |
246.20 g/mol |
IUPAC名 |
1-(3-fluoropropyl)azetidin-3-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H13FN2.C2HF3O2/c7-2-1-3-9-4-6(8)5-9;3-2(4,5)1(6)7/h6H,1-5,8H2;(H,6,7) |
InChIキー |
XRPQYGCVIJLEQY-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1CCCF)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















